molecular formula C4H10N2OS B15296472 (1-Imino-1-oxo-thietan-3-yl)methanamine

(1-Imino-1-oxo-thietan-3-yl)methanamine

Cat. No.: B15296472
M. Wt: 134.20 g/mol
InChI Key: NLSKRAOQFIQKGY-UHFFFAOYSA-N
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Description

(1-Imino-1-oxo-thietan-3-yl)methanamine is a compound that features a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Imino-1-oxo-thietan-3-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl N-(1-imino-1-oxo-1lambda6-thietan-3-yl)carbamate as a starting material . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the thietane ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Imino-1-oxo-thietan-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thietane derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thietane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thietane derivatives.

Scientific Research Applications

(1-Imino-1-oxo-thietan-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Imino-1-oxo-thietan-3-yl)methanamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction is facilitated by the reactive nature of the thietane ring, which can undergo ring-opening reactions to form stable adducts with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Imino-1-oxo-thietan-3-yl)methanamine is unique due to its specific structural configuration and the presence of both imino and oxo functional groups. This combination of features makes it particularly reactive and suitable for various chemical transformations and applications in research.

Properties

Molecular Formula

C4H10N2OS

Molecular Weight

134.20 g/mol

IUPAC Name

(1-imino-1-oxothietan-3-yl)methanamine

InChI

InChI=1S/C4H10N2OS/c5-1-4-2-8(6,7)3-4/h4,6H,1-3,5H2

InChI Key

NLSKRAOQFIQKGY-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=N)=O)CN

Origin of Product

United States

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